molecular formula C11H17NOS B8048272 (R)-N-(2-Tolyl) tert-butanesulfinamide CAS No. 1372133-68-0

(R)-N-(2-Tolyl) tert-butanesulfinamide

Cat. No.: B8048272
CAS No.: 1372133-68-0
M. Wt: 211.33 g/mol
InChI Key: NGPAHFIJUIGWGS-CQSZACIVSA-N
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Description

®-N-(2-Tolyl) tert-butanesulfinamide is an organosulfur compound that belongs to the class of sulfinamides. It is widely used in asymmetric synthesis as a chiral auxiliary, often serving as a chiral ammonia equivalent for the synthesis of amines. This compound is known for its high stereoselectivity and stability, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The enantiopure ®-N-(2-Tolyl) tert-butanesulfinamide can be synthesized through the enantioselective oxidation of di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process is typically prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .

Industrial Production Methods

In industrial settings, the synthesis of ®-N-(2-Tolyl) tert-butanesulfinamide often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-Tolyl) tert-butanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form sulfides.

    Substitution: The sulfinamide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . Typical reaction conditions involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.

Major Products

The major products formed from these reactions include chiral amines, sulfoxides, and sulfones. These products are often used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which ®-N-(2-Tolyl) tert-butanesulfinamide exerts its effects involves its role as a chiral auxiliary. The sulfinamide group acts as a chiral directing group, facilitating the formation of chiral centers in the target molecules. This process involves the coordination of the sulfinamide group with the substrate, followed by nucleophilic addition or substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(2-Tolyl) tert-butanesulfinamide is unique due to its high stereoselectivity and stability, making it a preferred choice for the synthesis of chiral amines and other nitrogen-containing compounds. Its ability to form stable intermediates and facilitate highly stereoselective reactions sets it apart from other chiral auxiliaries .

Properties

IUPAC Name

(R)-2-methyl-N-(2-methylphenyl)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-7-5-6-8-10(9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPAHFIJUIGWGS-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203124
Record name [S(R)]-2-Methyl-N-(2-methylphenyl)-2-propanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372133-68-0
Record name [S(R)]-2-Methyl-N-(2-methylphenyl)-2-propanesulfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372133-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [S(R)]-2-Methyl-N-(2-methylphenyl)-2-propanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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